

# **Evaluating ODM-207 in Enzalutamide-Resistant Prostate Cancer: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to second-generation androgen receptor (AR) antagonists like enzalutamide represents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). A key mechanism of this resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain targeted by enzalutamide. This guide provides a comparative evaluation of **ODM-207**, a novel BET (Bromodomain and Extra-Terminal) inhibitor, and its efficacy in preclinical models of enzalutamide-resistant prostate cancer.

# Mechanism of Action: Targeting the Epigenome to Overcome Resistance

**ODM-207** is a potent pan-BET inhibitor that functions by binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This binding prevents their interaction with acetylated histones, thereby disrupting the transcription of key oncogenes, including c-Myc. In the context of enzalutamide resistance, the downregulation of c-Myc is critical, as c-Myc is a positive regulator of both full-length AR and the resistance-conferring AR-V7 splice variant. By inhibiting this pathway, **ODM-207** offers a therapeutic strategy to overcome resistance mediated by AR-V7.

# **Preclinical Efficacy of ODM-207 and Comparators**



While direct head-to-head quantitative data for **ODM-207** against enzalutamide in resistant models is limited in publicly available literature, preclinical studies have demonstrated its significant activity. In the 22Rv1 prostate cancer xenograft model, which expresses both full-length AR and AR-V7 and exhibits resistance to enzalutamide, oral administration of **ODM-207** has been shown to be highly efficacious in suppressing tumor growth, whereas enzalutamide had only a modest effect.

The following tables summarize key quantitative data from preclinical studies on enzalutamide and other investigational agents in enzalutamide-resistant models to provide a comparative landscape.

In Vitro Efficacy: Cell Viability (IC50)

| Compound     | Cell Line                         | Resistance<br>Mechanism  | IC50 (μM) |
|--------------|-----------------------------------|--------------------------|-----------|
| Enzalutamide | C4-2B (Parental)                  | -                        | 18.84[1]  |
| Enzalutamide | MDVR (Enzalutamide-<br>Resistant) | Upregulated AR signaling | 41.64[1]  |
| Enzalutamide | 22Rv1                             | AR-V7 expression         | ~1.0      |
| ODM-207      | Data Not Available                |                          |           |

# In Vivo Efficacy: Xenograft Models



| Treatment                          | Xenograft Model | Key Resistance<br>Feature              | Tumor Growth Inhibition                                                                  |
|------------------------------------|-----------------|----------------------------------------|------------------------------------------------------------------------------------------|
| Enzalutamide                       | 22Rv1           | AR-V7 Expression                       | Modest effect[2]                                                                         |
| ODM-207                            | 22Rv1           | AR-V7 Expression                       | Reported as "very efficacious"                                                           |
| NLG207 (8 mg/kg) +<br>Enzalutamide | 22Rv1           | AR-V7 Expression                       | 93% reduction in average tumor volume after 3 weeks[1][3][4]                             |
| Enzalutamide                       | Castrated VCaP  | AR amplification, AR-<br>V7 expression | -                                                                                        |
| NLG207 +<br>Enzalutamide           | Castrated VCaP  | AR amplification, AR-<br>V7 expression | 51% decrease in the median rate of tumor growth compared to enzalutamide alone[1] [3][4] |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of **ODM-207** and other agents in enzalutamide-resistant models.

## **Cell Proliferation Assay (CCK-8/MTT)**

- Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP, or enzalutamide-resistant derivatives) are seeded in 96-well plates at a density of 2 x 10<sup>3</sup> to 5 x 10<sup>3</sup> cells per well in their respective growth media and incubated for 24 hours.
- Drug Treatment: The following day, cells are treated with a range of concentrations of the test compound (e.g., **ODM-207**, enzalutamide) or vehicle control (e.g., **DMSO**).
- Incubation: Cells are incubated for a specified period, typically 48 to 168 hours, depending on the cell line's doubling time.



- Viability Assessment:
  - CCK-8 Assay: 10 μL of Cell Counting Kit-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.
  - MTT Assay: 10 μL of MTT reagent is added to each well and incubated for 4 hours. The
    resulting formazan crystals are dissolved in 150 μL of DMSO, and the absorbance is
    measured at a specific wavelength (e.g., 490 nm).
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the doseresponse curves.

### Western Blotting for AR-V7 and c-Myc

- Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration is determined using a BCA protein assay.
- SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred to a PVDF membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for AR-V7, c-Myc, full-length AR, and a loading control (e.g., β-actin or GAPDH).
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
  horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
  temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



### In Vivo Xenograft Model (22Rv1)

- Cell Implantation: 22Rv1 cells (typically 1-5 x 10<sup>6</sup> cells) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flanks of male immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
- Tumor Growth and Castration: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). For castration-resistant models, mice undergo surgical castration.
- Treatment: Once tumors are established post-castration, mice are randomized into treatment groups and receive the investigational drug (e.g., **ODM-207**), a comparator (e.g., enzalutamide), or vehicle control via the appropriate route of administration (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
- Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Endpoint: The study is concluded when tumors reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

# Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the molecular mechanisms and experimental design, the following diagrams are provided.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antitumor Activity of NLG207 (Formerly CRLX101) in Combination with Enzalutamide in Preclinical Prostate Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice PMC [pmc.ncbi.nlm.nih.gov]



- 3. Anti-tumor activity of NLG207 (formerly CRLX101) in combination with enzalutamide in preclinical prostate cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Evaluating ODM-207 in Enzalutamide-Resistant Prostate Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028270#evaluating-the-efficacy-of-odm-207-in-enzalutamide-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com